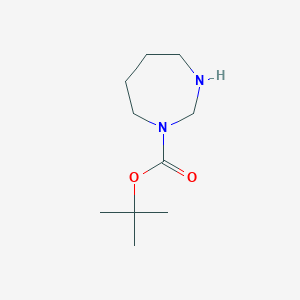

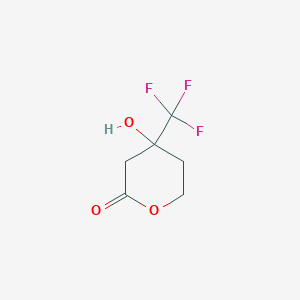

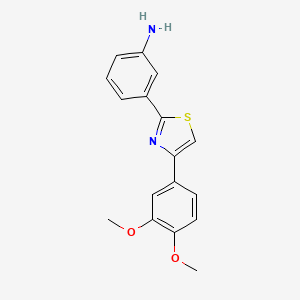

![molecular formula C6H4N2O B11769059 Isoxazolo[5,4-C]pyridine CAS No. 64761-69-9](/img/structure/B11769059.png)

Isoxazolo[5,4-C]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazolo[5,4-C]piridina es un compuesto heterocíclico caracterizado por un sistema de anillos fusionados que consiste en un anillo isoxazol y un anillo piridina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Isoxazolo[5,4-C]piridina se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de 5-amino-isoxazoles con 1,3-dielectrófilos. Por ejemplo, 5-amino-3-metilisoxazol puede reaccionar con bases de Mannich en piridina bajo condiciones de reflujo para producir isoxazolopiridinas sustituidas . Otro método implica la recirculización de 4-acil-1H-pirrol-2,3-dionas con isoxazol para formar α-cetoamidas .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para isoxazolo[5,4-C]piridina no están ampliamente documentados, la síntesis generalmente implica reacciones escalables como las mencionadas anteriormente. La elección del método depende del patrón de sustitución deseado y la disponibilidad de materiales de partida.

Análisis De Reacciones Químicas

Tipos de Reacciones: Isoxazolo[5,4-C]piridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados reducidos de isoxazolo[5,4-C]piridina.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como borohidruro de sodio y hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Los reactivos nucleofílicos como el hidruro de sodio en dimetilformamida (DMF) se emplean para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos con propiedades electrónicas alteradas.

Aplicaciones Científicas De Investigación

Isoxazolo[5,4-C]piridina tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Mecanismo De Acción

El mecanismo de acción de isoxazolo[5,4-C]piridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, algunos derivados actúan como inhibidores de las enzimas citocromo P450, que participan en la biosíntesis de hormonas esteroideas . Los efectos del compuesto están mediados por la unión a estas enzimas, lo que lleva a vías metabólicas y respuestas biológicas alteradas.

Compuestos Similares:

Isoxazolo[4,5-b]piridina: Otro compuesto fusionado isoxazol-piridina con actividades biológicas similares.

Isoxazolo[3,4-a]pirrolizina: Un compuesto relacionado con un patrón de fusión de anillo diferente.

Isoxazolo[4,3-c]piridina: Otro isómero estructural con propiedades químicas distintas.

Singularidad: Isoxazolo[5,4-C]piridina es único debido a su patrón específico de fusión de anillo, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad contribuye a su reactividad diversa y una amplia gama de aplicaciones en varios campos.

Comparación Con Compuestos Similares

Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine fused compound with similar biological activities.

Isoxazolo[3,4-a]pyrrolizine: A related compound with a different ring fusion pattern.

Isoxazolo[4,3-c]pyridine: Another structural isomer with distinct chemical properties.

Uniqueness: Isoxazolo[5,4-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields.

Propiedades

IUPAC Name |

[1,2]oxazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTRHHSZKLAHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627159 |

Source

|

| Record name | [1,2]Oxazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64761-69-9 |

Source

|

| Record name | [1,2]Oxazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

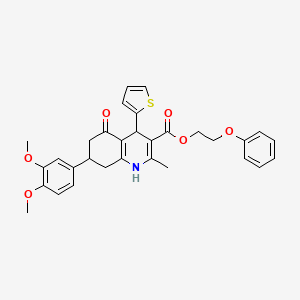

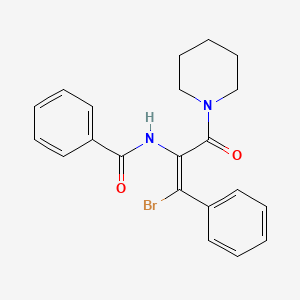

![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)

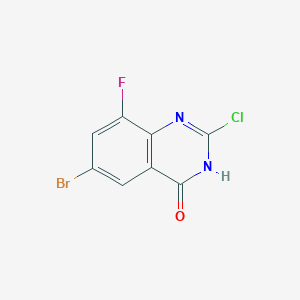

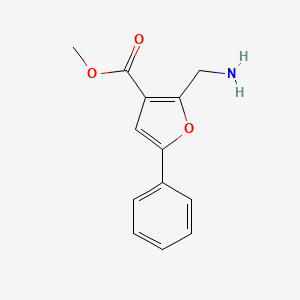

![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)

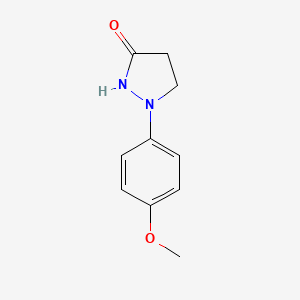

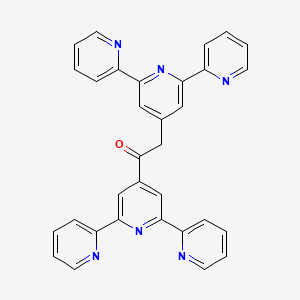

![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole hydrochloride](/img/structure/B11769046.png)

![1-(1H,1'H-[2,5'-Bibenzo[d]imidazol]-2'-yl)ethanol](/img/structure/B11769050.png)